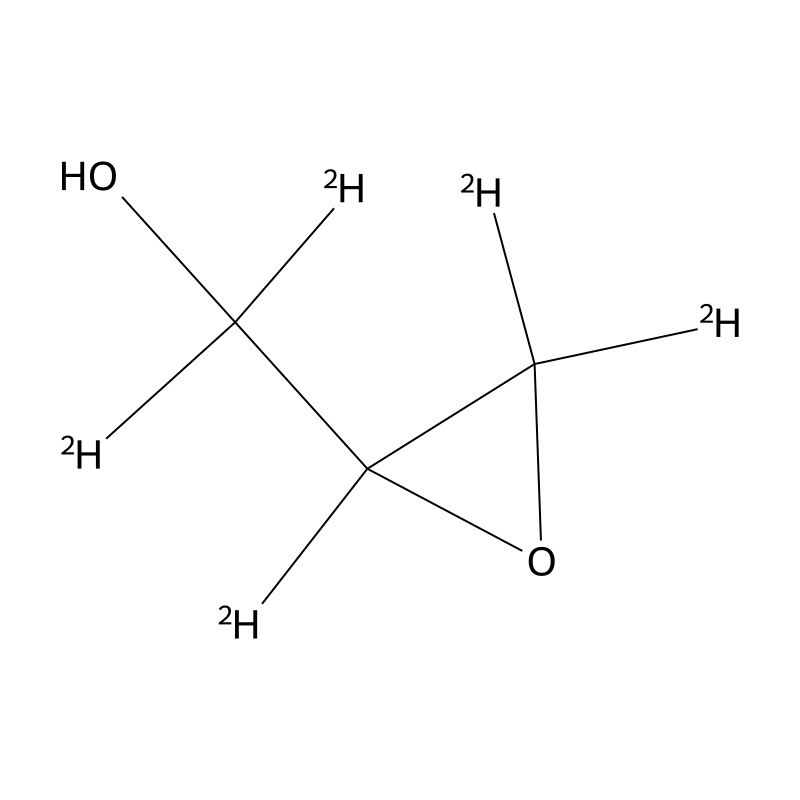

Glycidol-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Glycidol-d5 Identifiers and Properties

Glycidol-d5 is a deuterated form of glycidol, commonly used as an internal standard in analytical chemistry. The table below consolidates its core identifiers and physical-chemical properties.

| Category | Details |

|---|---|

| CAS Number | 1246819-20-4 [1] [2] [3] |

| Molecular Formula | C3HD5O2 [1] [2] [3] |

| Molecular Weight | 79.11 g/mol [1] [2] [3] |

| Synonyms | Oxiran-2-ylmethanol-d5 [3] Dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol [1] 2-Oxiranemethanol-d5 [2] (2H3)-2-Oxiranyl(2H2)methanol [3] | | Purity | >98% (as supplied by Larodan) [1] | | Density | 1.2±0.1 g/cm³ [3] | | Boiling Point | 162.4±8.0 °C at 760 mmHg [3] | | Flash Point | 81.1±0.0 °C [3] |

Primary Research Applications and Protocols

In research, this compound's primary role is to serve as an internal standard for precise quantification, particularly in food safety and toxicology studies.

| Application Area | Specific Use | Analytical Technique | Key Protocol Detail |

|---|---|---|---|

| Analytical Chemistry | Internal Standard for quantifying glycidol or its esters in complex matrices (e.g., fish oil, infant formula) [2] | GC-MS/MS [2] | Added to sample prior to extraction to correct for losses; enables high accuracy with LOQs as low as 0.3-0.9 ng/mL in UPLC-MS/MS methods [4]. |

| Polymer Science | Tracer for studying reaction pathways, kinetics, and polymer structure in synthesis of polyglycerols [2] | NMR Spectroscopy [2] | Incorporated during ring-opening polymerization to track integration and branching mechanisms [2]. |

| Toxicology & Metabolism | Tracking and quantifying exposure to glycidol in biological systems [4] | UPLC-MS/MS | Used in biomonitoring to correlate urinary mercapturic acid metabolites (e.g., from glycidol) with exposure levels in populations [4]. |

Safety and Handling Information

Although the search results do not contain a specific Safety Data Sheet for this compound, it is classified as a Dangerous Good for transport and may be subject to additional shipping charges [2]. Given that its non-deuterated form, glycidol, is a confirmed health hazard, you must treat this compound with extreme caution.

The hazards of glycidol (CAS 556-52-5) include [5] [6]:

- Health Hazards: Suspected of causing genetic defects, may cause cancer, toxic if inhaled, causes skin and serious eye irritation [6].

- Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly sealed and under an inert atmosphere. Recommended storage temperature is between 2-8°C [1] [6].

- Personal Protective Equipment (PPE): Wear a complete suit of chemical-protective clothing, use protective gloves (e.g., chloroprene or nitrile rubber), eye protection (face shield and safety glasses), and, if risk assessment dictates, a full-face respirator [6].

Vendor and Purchasing Information

For your convenience, here is a comparison of suppliers offering this compound.

| Supplier | Catalog Number | Quantity | Price |

|---|---|---|---|

| Larodan | 41-4101-4 | 5 mg | 100.00 € [1] |

| Larodan | 41-4101-7 | 25 mg | 200.00 € [1] |

| Larodan | 41-4101-9 | 100 mg | 600.00 € [1] |

| Santa Cruz Biotechnology | sc-490032 | 5 mg | $265.00 [2] |

| Santa Cruz Biotechnology | sc-490032A | 25 mg | $510.00 [2] |

Experimental Workflow for Exposure Biomarker Analysis

The following diagram illustrates a typical UPLC-MS/MS workflow for analyzing human exposure to glycidol using this compound as an internal standard, based on a 2025 method [4].

This workflow allows for rapid run times (approximately 7 minutes per sample) and high recovery rates (102-119%), enabling precise biomonitoring of glycidol exposure in human populations [4].

References

- 1. - Glycidol | CAS 1246819-20-4 | Larodan Research Grade Lipids d 5 [larodan.com]

- 2. - Glycidol | CAS 1246819-20-4 | SCBT - Santa Cruz Biotechnology d 5 [scbt.com]

- 3. Oxiran-2-ylmethanol- d | CAS#:1246819-20-4 | Chemsrc 5 [chemsrc.com]

- 4. Ultra-high performance liquid chromatography–tandem mass... [pubs.rsc.org]

- 5. sciencedirect.com/topics/pharmacology- toxicology -and... [sciencedirect.com]

- 6. - Safety Data Sheet Glycidol [chemicalbook.com]

Application Note: Quantitative Analysis of Process Contaminants Using Glycidol-d5 as Internal Standard in Mass Spectrometry

Then, I will now begin writing the main body of the application note.

Introduction

Glycidol-d5, a deuterated form of glycidol (CAS 1246819-20-4), has emerged as a critical internal standard in the accurate quantification of food processing contaminants and their metabolites in biological matrices. This stable isotopically labeled compound, with molecular formula C3HD5O2 and molecular weight of 79.11 g/mol, serves as an essential tool for compensation of analytical variability in mass spectrometry-based methods. [1] The structural identity between this compound and its non-deuterated counterpart ensures nearly identical chemical behavior during sample preparation and analysis while providing distinct mass separation for precise detection and quantification.

The increasing regulatory focus on process contaminants like monochloropropanediol (MCPD), glycidol, and their esters has driven the need for robust analytical methods. These compounds, which form during high-temperature refining of edible oils, have raised significant health concerns worldwide. The International Agency for Research on Cancer (IARC) classifies glycidol as Group 2A (probably carcinogenic to humans) and 3-MCPD as Group 2B (possibly carcinogenic to humans), highlighting the importance of accurate monitoring in food products and biological samples. [2] This application note provides detailed protocols for implementing this compound as an internal standard in analytical methods, complete with validation data and practical applications relevant to researchers, scientists, and drug development professionals.

This compound Properties and Applications

Fundamental Characteristics

This compound is specifically designed with five deuterium atoms strategically replacing hydrogen atoms in the glycidol structure, creating a mass difference of 5 Da that enables clear distinction in mass spectrometric analysis. The compound typically appears as a clear colorless oil and requires storage at 2-8°C under inert atmosphere due to its hygroscopic nature and chemical reactivity. [3] [4] Suppliers provide this compound in various quantities ranging from research-sized 5 mg vials to larger 100 mg packages, with purity specifications typically exceeding >98%. [1] [4]

Analytical Applications

In analytical chemistry, this compound serves as an internal standard for quantitative analyses employing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary function is to track native glycidol in complex mixtures or biological matrices, providing accurate and reliable quantification through compensation for sample preparation losses, matrix effects, and instrument variability. [1] Additionally, this compound finds application in polymer science research for synthesizing polyglycerols and other polymers, where it helps elucidate reaction pathways and structural characteristics through deuterium labeling. [1]

Recent methodological advances have demonstrated the utility of this compound in novel detection platforms. A 2024 study published in Foods journal detailed a breakthrough approach using p-(dimethylamino)phenol derivatization coupled with HPLC-MS/MS analysis, with this compound serving as the internal standard for both free glycidol and total free MCPD determination. [2] This method represents a significant improvement over traditional GC-MS techniques that require volatile derivatives with phenylboronic acid (PBA) or heptafluorobutyryl imidazole (HFBI), which often present challenges with strict reaction conditions, derivative stability, and instrument contamination. [2]

Analytical Method Overview

Method Principle and Advantages

The presented method enables sensitive determination of free glycidol and total free monochloropropanediol (MCPD) in fish and krill oils using this compound as internal standard. The approach employs a derivatization technique with p-(dimethylamino)phenol hydrochloride under varied pH conditions, enabling selective discrimination between glycidol and MCPD contaminants. [2] Under alkaline conditions, both MCPD and glycidol react with the derivatization reagent, while under weak acidic environments (pH 6.5), glycidol specifically reacts without interference from MCPD, allowing for differentiated quantification. [2]

This method offers several significant advantages over traditional approaches. The simplified sample preparation involves efficient pretreatment using NaCl aqueous solution extraction and C18 sorbent cleanup for demulsification, effectively removing emulsified oil and reducing matrix interference. [2] The derivatization reaction demonstrates excellent stability under mild experimental conditions, addressing limitations of conventional methods. The approach provides enhanced sensitivity with limits of detection and quantification significantly lower than standard GC-MS methods, while also being more environmentally friendly due to reduced organic solvent consumption in pretreatment and derivatization in aqueous solutions. [2]

Experimental Workflow

The following workflow diagram illustrates the key steps in the determination of free glycidol and MCPD using this compound as internal standard:

Experimental Protocols

Reagents and Materials

Chemical Standards: this compound (CAS 1246819-20-4) is commercially available from multiple suppliers including Santa Cruz Biotechnology, Pharmaffiliates, and Larodan, with purity >98%. [1] [3] [4] Native standards of 3-MCPD, 3-MCPD-d5, and 2-MCPD (purity >98%) should be obtained from certified reference material providers such as Dr. Ehrenstorfer GmbH. Glycidol (purity >95%) can be sourced from LGC Standards. [2]

Derivatization Reagent: Prepare a 100 mg/mL solution of p-(dimethylamino)phenol hydrochloride in deionized water. This solution should be prepared fresh daily or stored protected from light at 4°C for up to one week. [2]

Buffer Solutions: Prepare 0.2 mol/L phosphate buffer at different pH values by mixing appropriate ratios of Na₂HPO₄ and NaH₂PO₄ solutions. For glycidol-specific derivatization, use pH 6.5 phosphate buffer prepared by mixing 31.5 mL Na₂HPO₄ solution (0.2 mol/L) and 68.5 mL NaH₂PO₄ solution (0.2 mol/L). Other pH conditions (5.8, 6.0, 7.0, 7.5) may be required for method development and optimization. [2]

Solvents and Consumables: HPLC-grade methanol, deionized water (18.2 MΩ), C18 solid phase extraction cartridges (500 mg/6 mL), and various laboratory consumables are required. [2]

Sample Preparation Protocol

Sample Weighing: Accurately weigh 1.0 mL of fish oil or krill oil into a 10 mL centrifuge tube. For solid samples, homogenize prior to subsampling. [2]

Internal Standard Addition: Spike samples with this compound internal standard solution. The recommended concentration is 500 ng/mL in the final extract, though this should be optimized based on expected contaminant levels. [2]

Extraction: Add 2 mL of NaCl aqueous solution to the sample and vortex mix vigorously for 1 minute. Centrifuge at 4000 × g for 5 minutes to separate aqueous and organic layers. Collect the aqueous layer containing the extracted analytes. [2]

Cleanup: Pass the aqueous extract through a C18 solid phase extraction cartridge preconditioned with methanol and water. This step effectively removes emulsified oil and other non-polar interferents. [2]

Derivatization Procedure

Glycidol-Specific Derivatization (pH 6.5):

- Transfer 0.5 mL of the cleaned extract to a 2 mL reaction vial.

- Add 0.1 mL of phosphate buffer (pH 6.5) and 0.05 mL of derivatization reagent solution.

- Mix thoroughly and heat at 60°C for 15 minutes.

- Cool to room temperature and proceed to analysis or store at 4°C for up to 24 hours. [2]

Total MCPD and Glycidol Derivatization (Alkaline Conditions):

- Transfer 0.5 mL of the cleaned extract to a separate 2 mL reaction vial.

- Adjust to alkaline conditions using 0.1 mL of 0.1 M NaOH.

- Add 0.05 mL of derivatization reagent solution.

- Mix thoroughly and heat at 60°C for 15 minutes.

- Cool to room temperature and analyze immediately. [2]

The differential derivatization approach enables specific quantification of glycidol separately from MCPD, providing detailed contaminant profiling in complex samples.

HPLC-MS/MS Analysis Conditions

Chromatography System: Ultra-high performance liquid chromatography system with C18 reversed-phase column (100 mm × 2.1 mm, 1.7-1.8 μm particle size). [2] [5]

Mobile Phase:

- Solvent A: Deionized water with 0.1% formic acid

- Solvent B: Methanol with 0.1% formic acid

- Gradient program: Begin with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions in 0.5 minutes, and equilibrate for 2.5 minutes. [2] [5]

Flow Rate: 0.3 mL/min Injection Volume: 5 μL Column Temperature: 35°C [2] [5]

Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. Multiple reaction monitoring (MRM) transitions should be optimized for each derivatized analyte. Key parameters include:

- Ion spray voltage: 5500 V

- Source temperature: 450°C

- Nebulizer gas: 50 psi

- Heater gas: 50 psi

- Curtain gas: 35 psi

- Collision gas: Medium [2]

Table 1: Recommended MRM Transitions for Derivatized Analytes Using this compound as Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) |

|---|---|---|---|---|

| Glycidol-derivative | 194.1 | 136.1 | 107.1 | 20, 35 |

| This compound-derivative | 199.1 | 141.1 | 112.1 | 20, 35 |

| 3-MCPD-derivative | 276.1 | 136.1 | 107.1 | 25, 40 |

| 2-MCPD-derivative | 276.1 | 136.1 | 107.1 | 25, 40 |

Method Validation

Performance Characteristics

The method utilizing this compound as internal standard has been rigorously validated according to international guidelines. The validation data demonstrates excellent performance characteristics for the quantification of free glycidol and total free MCPD in fish and krill oil matrices. [2]

Table 2: Method Validation Parameters for Glycidol and MCPD Determination Using this compound

| Parameter | Glycidol | Total MCPD |

|---|---|---|

| Linear Range | 1-256 ng/mL | 1-256 ng/mL |

| Correlation Coefficient (R²) | >0.999 | >0.999 |

| Limit of Detection (LOD) | 0.5 ng/mL | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL | 1.0 ng/mL |

| Precision (RSD%, n=6) | <5% | <5% |

| Recovery at Low Spike Level | 102-119% | 102-119% |

| Recovery at Intermediate Spike Level | 107-118% | 107-118% |

| Recovery at High Spike Level | 105-111% | 105-111% |

Analytical Performance

The method demonstrates broad linearity across the concentration range of 1 to 256 ng/mL for both glycidol and MCPD, with correlation coefficients exceeding 0.999, indicating excellent proportionality between analyte concentration and instrument response. [2] The exceptional sensitivity is evidenced by limits of detection and quantification at 0.5 ng/mL and 1.0 ng/mL respectively, representing significant improvement over traditional GC-MS methods. [2]

The accuracy and precision of the method, verified through recovery studies at multiple concentration levels, show consistent results within the acceptable range of 102-119% with relative standard deviations below 5%, confirming minimal matrix effects and reliable quantification capability. [2] The derivatization reaction produces stable derivatives that remain intact for at least 24 hours when stored at 4°C, ensuring analytical integrity throughout batch processing. [2]

Application Data

Real-Sample Analysis

The methodology employing this compound as internal standard has been successfully applied to the analysis of commercially available fish oil and krill oil dietary supplements. The findings reveal distinct contamination profiles between these two popular nutritional products. [2]

Table 3: Detection of Free MCPD and Glycidol in Dietary Supplements Using this compound Internal Standard

| Sample Type | Number of Samples Analyzed | MCPD Detection Range (ng/mL) | Glycidol Detection Range (ng/mL) | Notes |

|---|---|---|---|---|

| Fish Oil | Multiple commercial samples | Up to 32.78 ng/mL | Not Detected | MCPD residues found in most samples |

| Krill Oil | Multiple commercial samples | Up to 2767.3 ng/mL | Up to 22.2 ng/mL | Significantly higher contamination levels |

The substantially higher contamination levels observed in krill oil samples compared to fish oil highlight matrix-specific formation of these processing contaminants and underscore the importance of routine monitoring across different product types. [2] The ability to detect and quantify both MCPD and glycidol separately provides valuable information for risk assessment and quality control processes in the supplement industry.

Extended Applications

Beyond the analysis of free contaminants in oils, the this compound-based method can be extended to various related applications. The approach can be adapted for the indirect detection of ester-bound contaminants through hydrolysis to release free MCPD and glycidol before analysis, similar to current official methods for MCPD esters and glycidyl esters. [2] This application is particularly valuable given that ester forms represent the primary contaminants detected in refined oils and fats.

Recent methodological advances have demonstrated the utility of this compound in human biomonitoring studies. A 2025 study published in Analytical Methods employed ultra-high performance liquid chromatography-tandem mass spectrometry for profiling mercapturic acids in human urine after daily exposure to acrylamide, 3-monochloropropane-1,2-diol and glycidol. [5] Such approaches enable assessment of internal exposure to these food processing contaminants, with the method demonstrating excellent performance characteristics including quantification limits ranging from 0.3 to 0.9 ng/mL and recovery rates of 102-119% across different spike levels. [5]

Troubleshooting and Technical Notes

Common Issues and Solutions

Low Derivative Yield: If derivative formation is suboptimal, verify the pH of the reaction mixture using pH test strips and ensure the derivatization reagent is fresh and properly prepared. The reaction is highly pH-dependent, with optimal glycidol-specific derivatization occurring at pH 6.5. [2]

Matrix Interference: For samples with complex matrices or high lipid content, consider increasing the volume of C18 sorbent or implementing an additional cleanup step. The NaCl aqueous solution extraction effectively separates polar analytes from non-polar matrix components, but challenging samples may require optimization. [2]

Signal Suppression: When analyzing samples with high dissolved solids, dilution prior to derivatization may be necessary. The use of this compound as internal standard effectively compensates for moderate signal suppression, but severe matrix effects may require additional sample cleanup. [2]

Chromatographic Performance: If peak shape deteriorates or retention times shift, replace the guard column and regenerate the analytical column with strong solvents. The derivatives are stable under typical chromatographic conditions but may degrade if stored excessively before analysis. [2]

Quality Control Recommendations

Implement a comprehensive quality control protocol including:

- System Suitability Test: Analyze a mid-level standard at the beginning of each batch to verify instrument performance

- Process Blanks: Include extraction blanks to monitor contamination

- Matrix-Matched Standards: Prepare calibration standards in extracted matrix to account for matrix effects

- Quality Control Samples: Include low, medium, and high concentration QC samples with each batch

- Duplicate Analysis: Process selected samples in duplicate to monitor precision

Conclusion

The application of This compound as internal standard in mass spectrometric analysis represents a robust approach for the accurate quantification of glycidol and related process contaminants in complex matrices. The detailed protocols provided in this application note demonstrate that the combination of differential derivatization with p-(dimethylamino)phenol and HPLC-MS/MS analysis enables specific, sensitive, and reliable determination of these toxicologically significant compounds. The method validation data confirms excellent performance characteristics including wide linear dynamic range, exceptional sensitivity with LOD of 0.5 ng/mL, and high precision and accuracy with recovery rates of 102-119% across multiple concentration levels. [2]

The successful application to real dietary supplements reveals significant differences in contamination profiles between fish oil and krill oil products, with the latter showing substantially higher levels of both MCPD and glycidol. [2] These findings highlight the importance of routine monitoring and the value of robust analytical methods for quality control and risk assessment purposes. The adaptability of the method for indirect detection of esterified contaminants and extension to human biomonitoring studies further enhances its utility in comprehensive safety assessment of food processing contaminants.

References

- 1. - Glycidol | CAS 1246819-20-4 | SCBT - Santa Cruz Biotechnology d 5 [scbt.com]

- 2. Determination of Free Glycidol and Total Free Monochloropropanediol... [pmc.ncbi.nlm.nih.gov]

- 3. CAS No : 1246819-20-4 | Chemical : Name - Glycidol d 5 [pharmaffiliates.com]

- 4. - Glycidol | CAS 1246819-20-4 | Larodan Research Grade Lipids d 5 [larodan.com]

- 5. Ultra-high performance liquid chromatography–tandem mass ... [pubs.rsc.org]

Analytical Context and Recent Methods

Glycidol is a food processing contaminant with health concerns, and its accurate quantification in complex matrices like oils requires robust methods. Using a stable isotope-labeled internal standard like Glycidol-d5 is crucial for compensating for analyte loss during sample preparation and matrix effects during instrumental analysis.

Recent literature shows a trend towards methods that determine glycidol in its free form after release from esters, often using advanced techniques like LC-MS/MS or derivatization GC-MS. The table below summarizes key details from recent studies for context and comparison.

| Study Focus | Analytical Technique | Key Sample Preparation Steps | Reported Performance (LOD/LOQ) |

|---|---|---|---|

| Analysis of Heated Tobacco Product Aerosol [1] | GC-MS after derivatization with heptafluorobutyrylimidazole (HFBI) | Extraction with ethyl acetate, derivatization with HFBI | LOQ for glycidol: 58.32 ng/cigarette [1] |

| Analysis of Fish and Krill Oil [2] | HPLC-MS/MS after derivatization with p-(dimethylamino)phenol | Aqueous NaCl extraction, C18 sorbent cleanup, aqueous derivatization under weak acidic/alkaline conditions | LOD: 0.5 ng·mL⁻¹; LOQ: 1 ng·mL⁻¹ for both MCPD and glycidol [2] |

| Profiling Mercapturic Acids in Human Urine [3] | UHPLC-MS/MS (for metabolites, not glycidol itself) | - | LOQ for metabolites: 0.3 to 0.9 ng mL⁻¹; Recovery: 89% to 119% [3] |

Proposed Protocol: GC-MS Analysis of Glycidol in Edible Oils Using this compound

The following protocol is adapted from current research, with specific steps included for using This compound as an internal standard.

Sample Preparation and Extraction

- Weighing and Spiking: Accurately weigh approximately 0.1 g of oil sample into a glass vial. Spike with a known amount of This compound internal standard solution at the beginning of the procedure to correct for all subsequent losses.

- Extraction: Add 5 mL of a saturated sodium chloride (NaCl) solution and vortex mix vigorously to extract free glycidol from the oil phase into the aqueous phase. This step also helps in breaking emulsions [2].

- Clean-up: For complex matrices, pass the extract through a solid-phase extraction (SPE) cartridge, such as a C18 sorbent, for further cleanup and demulsification [2].

Derivatization

Derivatization is essential for improving the volatility and detection sensitivity of glycidol in GC-MS.

- Reagent Choice: Based on recent methods, consider using p-(dimethylamino)phenol [2] or phenylboronic acid (PBA) [4]. The derivatization reaction must be performed under conditions that distinguish glycidol from related compounds like MCPD.

- Procedure: Transfer the purified aqueous extract to a new vial. Add the derivatization reagent and buffer to achieve the required pH. Heat the mixture for a specified time to complete the reaction.

GC-MS Analysis

- Chromatography:

- Column: Use a standard non-polar or mid-polar GC column (e.g., 5% diphenyl / 95% dimethyl polysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Oven Program: Employ a temperature ramp. An example program is: hold at 50°C for 1 min, increase to 180°C at 10°C/min, then to 300°C at 20°C/min, with a final hold time.

- Injection: Use splitless mode at 250°C.

- Mass Spectrometry:

- Ionization: Electron Ionization (EI) at 70 eV.

- Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity. Monitor characteristic ions for the derivatized glycidol and the derivatized This compound. The quantitative analysis is based on the peak area ratio of the analyte to the internal standard.

The following diagram outlines the complete experimental workflow:

Quantification and Data Processing

- Calibration: Prepare a series of calibration standards with increasing concentrations of glycidol and a fixed concentration of This compound. Process these standards through the entire protocol.

- Calculation: Plot a calibration curve of the peak area ratio (glycidol/Glycidol-d5) against the concentration of glycidol. Use this curve to calculate the concentration of glycidol in unknown samples based on their measured peak area ratio.

Expected Method Performance and Validation

When validated, the method should meet the following performance characteristics, benchmarked against recent publications:

| Validation Parameter | Target Performance | Reference Method |

|---|---|---|

| Linearity Range | 1 - 256 ng·mL⁻¹ | [2] |

| Limit of Detection (LOD) | ≤ 0.5 ng·mL⁻¹ | [2] |

| Limit of Quantification (LOQ) | ≤ 1.0 ng·mL⁻¹ | [2] |

| Recovery (%) | 89% - 111% | [1] [2] |

| Precision (RSD %) | < 10% | [1] |

Key Considerations for Researchers

- Internal Standard Role: The diagram below illustrates how this compound corrects for variability throughout the analysis.

- Matrix Effects: The complexity of the sample matrix (e.g., fish oil vs. krill oil) can significantly impact extraction efficiency and instrument response. The use of a stable isotope internal standard is the most effective way to mitigate this [2].

- Derivatization Specificity: Ensure the derivatization reaction conditions are optimized to specifically target glycidol and prevent interference from other compounds, such as 3-MCPD, which may be present in the sample [2].

References

- 1. A simple derivatization and highly sensitive gas chromatography- mass ... [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Free Glycidol and Total Free... | CoLab [colab.ws]

- 3. Ultra-high performance liquid chromatography–tandem mass ... [pubs.rsc.org]

- 4. ISO 18363-1:2015 - Animal and vegetable fats and oils... [iso.org]

Comprehensive Application Notes and Protocols for Glycidol-d5 Hemoglobin Adduct Studies in Exposure Assessment

Introduction to Glycidol Exposure and Hemoglobin Adduct Biomonitoring

Glycidol (2,3-epoxy-1-propanol) is a genotoxic and carcinogenic compound classified as IARC Group 2A (probably carcinogenic to humans) that poses significant concerns for human exposure through dietary sources. The primary exposure route occurs through glycidyl fatty acid esters (GEs), which are process-induced contaminants formed during the high-temperature deodorization of edible oils and during heat processing of various food products including fried foods, baked goods, and infant formula. These esters undergo in vivo hydrolysis by lipases in the gastrointestinal tract, releasing free glycidol systemically. Due to the reactive epoxide moiety, glycidol readily forms covalent adducts with nucleophilic sites in biomacromolecules, including the N-terminal valine of hemoglobin to form N-(2,3-dihydroxypropyl)-valine (diHOPrVal).

The measurement of diHOPrVal hemoglobin adducts serves as a valuable biomarker of internal exposure to glycidol, integrating exposure from all sources over the lifespan of erythrocytes (approximately 120 days in humans). This approach provides significant advantages over traditional exposure assessment methods based on food consumption data and occurrence levels, as it accounts for interindividual variability in absorption, metabolism, and non-dietary exposure sources. The use of stable isotope-labeled glycidol-d5 as an internal standard has revolutionized the quantification of these adducts, improving accuracy and precision in mass spectrometry-based methods by correcting for sample preparation losses and matrix effects.

Analytical Methodology for diHOPrVal Quantification

Principle of the FITC-Edman Method

The fluorescein-5-isothiocyanate (FITC) Edman degradation method enables specific cleavage and sensitive detection of N-terminal valine adducts in hemoglobin. This technique exploits the specific reaction between FITC and the N-terminal valine of hemoglobin chains, followed by selective release of the valine adduct as a fluorescein thiohydantoin (FTH) derivative that can be quantified using UHPLC-MS/MS. The method involves several key steps: isolation of hemoglobin from erythrocytes, derivatization with FITC under alkaline conditions, cleavage of the adduct, solid-phase extraction cleanup, and final analysis by UHPLC-MS/MS with multiple reaction monitoring (MRM). The use of This compound as an internal standard allows for precise quantification by compensating for variability in derivatization efficiency and instrument response.

Instrumentation and Analytical Conditions

The analysis requires ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) with electrospray ionization (ESI) in negative mode. The recommended chromatographic conditions utilize a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7-1.8 μm particle size) maintained at 40°C with a binary mobile phase system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program should begin at 20% B, increasing to 95% B over 8-10 minutes, followed by re-equilibration. For MS detection, the following transitions are monitored for the diHOPrVal-FTH derivative: m/z 531→287 (quantifier) and 531→514 (qualifier), while the this compound derived internal standard is monitored at m/z 536→292. Optimal MS parameters include: capillary voltage 2.8 kV, source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/hour, and desolvation gas flow 1000 L/hour.

Experimental Studies and Data Analysis

In Vitro and In Vivo Study Designs

In vitro studies characterizing diHOPrVal formation typically involve incubation of glycidol or glycidol-related compounds with human hemoglobin under physiologically relevant conditions (pH 7.4, 37°C). These studies enable determination of relative alkylation potency and reaction kinetics without the complicating factors of absorption, distribution, metabolism, and excretion (ADME). For example, research has demonstrated that 3-MCPD and epichlorohydrin produce only 17% and 0.7% respectively of the diHOPrVal adducts formed by equimolar glycidol in vitro [1].

In vivo studies employ animal models (typically mice or rats) to investigate the relationship between administered dose and adduct formation under physiologically complete conditions. Both single-dose and repeated-dose designs provide complementary information. Single-dose studies allow assessment of acute formation efficiency, while repeated dosing (typically 14-30 days) better reflects steady-state adduct levels expected from chronic exposure. These studies have confirmed that glycidol produces significantly higher diHOPrVal levels compared to potential precursor compounds like 3-MCPD, epichlorohydrin, and glyceraldehyde, which form less than 1% of the adducts produced by equimolar glycidol [1]. Controlled exposure studies in humans have further validated the use of diHOPrVal as a biomarker, demonstrating expected accumulation during exposure and elimination during washout periods [2].

Quantitative Data from Experimental Studies

Table 1: Relative Efficiency of diHOPrVal Formation from Glycidol-Related Compounds

| Compound | In Vitro Formation (% relative to glycidol) | In Vivo Formation (% relative to glycidol) | Study Model |

|---|---|---|---|

| Glycidol | 100% | 100% | ICR mice |

| 3-MCPD | 17% | <1% | ICR mice |

| Epichlorohydrin | 0.7% | <1% | ICR mice |

| Glyceraldehyde | Not detected | 0.2% | ICR mice |

| Glycidyl oleate | Not assessed | Equivalent to free glycidol | ICR mice |

Table 2: Dose-Response Relationship for Glycidol in Experimental Models

| Study Model | Dose Range | diHOPrVal Formation | Genotoxic Effect | Reference |

|---|---|---|---|---|

| BalbC mice (single dose) | 30-120 mg/kg | Linear increase | Increased micronucleated erythrocytes | [3] |

| Human controlled exposure | 2.7-5.2 μg/kg/day × 4 weeks | Increased from 4.0 to 12.2 pmol/g Hb | Not assessed | [2] |

| ICR mice (repeated dose) | 0.5-1.0 mmol/kg | Dose-dependent | Not assessed | [4] |

Sample Preparation Protocol

Hemoglobin Isolation and Purification

Blood collection should be performed using EDTA or heparin as anticoagulant. Centrifuge whole blood at 2,000 × g for 10 minutes at 4°C to separate erythrocytes from plasma and buffy coat. Wash erythrocytes three times with isotonic saline (0.9% NaCl) with gentle mixing and centrifugation. Hemolysate preparation involves lysing washed erythrocytes with ice-cold distilled water (1:1 v/v) and centrifuging at 15,000 × g for 20 minutes at 4°C to remove cell debris. Isolate hemoglobin through gel filtration using Sephadex G-25 or similar matrix equilibrated with 0.1 M phosphate buffer (pH 7.4), or alternatively by precipitation with 1 N HCl in acetone followed by washing with acetone and diethyl ether. Determine hemoglobin concentration using the Hemocue system or traditional cyanmethemoglobin method, adjusting final concentration to approximately 100 mg/mL with 0.1 M phosphate buffer (pH 7.4) [1] [2].

Derivatization and Solid-Phase Extraction

Transfer 50 μL of hemoglobin solution (approximately 5 mg Hb) to a clean tube and add 25 μL of internal standard working solution (this compound derived diHOPrVal-d7-FTH in methanol). Add 500 μL of derivatization reagent (0.5 mM FITC in DMF/water, 1:1 v/v) and 50 μL of 1.5 M potassium bicarbonate buffer (pH 9.5). Vortex thoroughly and incubate at 45°C for 90 minutes with occasional shaking. After derivatization, acidify the mixture with 50 μL of 1 N HCl and extract with 1 mL of ethyl acetate/water (1:1 v/v). Vortex vigorously for 1 minute and centrifuge at 5,000 × g for 5 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 200 μL of methanol for solid-phase extraction [2].

Solid-phase extraction should be performed using C18 cartridges (100 mg/3 mL) conditioned sequentially with 3 mL methanol and 3 mL water. Apply the reconstituted sample to the cartridge, wash with 3 mL of 20% methanol in water, and elute the FTH derivatives with 2 mL of methanol. Evaporate the eluate to complete dryness under nitrogen and reconstitute in 100 μL of mobile phase A/B (50:50 v/v) for UHPLC-MS/MS analysis. The extraction efficiency typically exceeds 85% as monitored by the this compound internal standard [2].

Data Interpretation and Application

Toxicokinetic Modeling and Exposure Assessment

The relationship between external exposure to glycidol/glycidyl esters and hemoglobin adduct levels follows a well-characterized kinetic model. At steady-state (constant exposure), the adduct level (Ass) relates to the daily dose (D) according to the equation: Ass = k × D × τ, where k represents the adduct level/dose ratio and τ is the lifetime of erythrocytes. For glycidol, studies in humans have determined a mean k value of 0.082 pmol diHOPrVal/g hemoglobin per μg glycidol/kg body weight and a τ of approximately 104 days [2]. This relationship enables reverse dosimetry calculations to estimate external exposure from measured adduct levels using the formula: D = Ass / (k × τ).

Application of this approach in human biomonitoring studies has revealed that background exposure levels (0.94-1.4 μg/kg body weight/day) exceed those estimated from food consumption surveys (0.2-0.6 μg/kg body weight/day), suggesting the existence of additional exposure sources or precursor compounds that contribute to diHOPrVal formation [1] [2]. This discrepancy highlights the importance of hemoglobin adduct monitoring for accurate risk assessment, as it captures the integrated internal dose from all exposure routes and sources.

Quality Control and Method Validation

Robust quality control procedures are essential for reliable diHOPrVal quantification. Each analytical batch should include method blanks (water instead of hemoglobin), pooled quality control samples at low, medium, and high concentrations, and duplicate study samples. The internal standard (this compound derived diHOPrVal-d7-FTH) should be added to all samples including blanks and QCs. Method validation should establish linearity (typically 1-100 pmol/g Hb), accuracy (85-115%), precision (<15% RSD), limit of detection (≤0.3 pmol/g Hb), and limit of quantification (≤1.0 pmol/g Hb). Matrix effects should be evaluated by comparing standards in solvent and in hemolysate, with compensation using the internal standard [2].

Conclusion

The use of This compound in hemoglobin adduct studies provides a robust and reliable approach for assessing internal exposure to glycidol and glycidyl esters. The FITC-Edman method coupled with UHPLC-MS/MS analysis enables sensitive and specific quantification of diHOPrVal adducts as a long-term exposure biomarker. Application of this methodology has revealed significant discrepancies between exposure estimates based on food analysis and those derived from biomonitoring, underscoring the importance of direct internal exposure measurement for accurate risk assessment. Further research is needed to identify all contributors to background diHOPrVal levels and to elucidate the metabolic pathways involved in adduct formation from various precursor compounds.

References

- 1. A comparison of the exposure system of glycidol ‐related chemicals on... [pmc.ncbi.nlm.nih.gov]

- 2. The hemoglobin N-(2,3-dihydroxypropyl)-valine as biomarker... adduct [link.springer.com]

- 3. sciencedirect.com/science/article/abs/pii/S0278691516304823 [sciencedirect.com]

- 4. Does External Exposure of Glycidol -Related Chemicals Influence the... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Tracking Glycidol-d5 DNA Adduct Formation for Genotoxicity Assessment

Introduction to Glycidol Adduct Formation and Significance

Glycidol (2,3-epoxy-1-propanol) is a genotoxic compound of significant concern in toxicology and drug development due to its classification as a confirmed rodent carcinogen. Glycidol exists both as a free compound and in the form of glycidyl fatty acid esters (GEs) found in various processed foods, particularly refined edible oils, infant formula, and thermally processed foods. These esters are metabolically converted to free glycidol in vivo through lipase activity, leading to systemic exposure. The deuterated form, Glycidol-d5, serves as a valuable internal standard and tracer in mass spectrometry-based methods to precisely quantify exposure levels and adduct formation, enabling researchers to distinguish between experimental exposures and background contamination.

The reactive epoxide group in glycidol enables covalent binding to nucleophilic sites in biological macromolecules, forming adducts with DNA and hemoglobin (Hb). These adducts serve as critical biomarkers of exposure and potential indicators of cancer risk. The primary DNA adducts form at the N-7 position of guanine, while hemoglobin adducts occur at the N-terminal valine residue, forming N-(2,3-dihydroxypropyl)valine (diHOPrVal). DNA adducts can persist and may lead to mutations if not repaired, potentially initiating cancer development, while hemoglobin adducts provide a longer-term exposure measurement integrated over the erythrocyte lifespan (approximately 120 days in humans). Understanding the formation, persistence, and repair of glycidol-derived adducts is therefore essential for cancer risk assessment and the safety evaluation of pharmaceuticals and environmental chemicals [1] [2].

Table 1: Key DNA and Hemoglobin Adducts of Glycidol

| Adduct Type | Adduct Name | Structure | Biological Matrix | Significance |

|---|---|---|---|---|

| DNA Adduct | N7-(2,3-Dihydroxypropyl)-guanine | Guanine modified at N-7 position | Tissue DNA | Primary DNA lesion, mutagenic potential |

| Hemoglobin Adduct | N-(2,3-Dihydroxypropyl)-valine (diHOPrVal) | N-terminal valine modification | Hemoglobin in erythrocytes | Long-term exposure biomarker (120-day integration) |

Experimental Protocols for Hemoglobin Adduct Analysis

Animal Dosing and Sample Collection

The following protocol for monitoring glycidol hemoglobin adduct formation has been adapted from established methodologies with appropriate modifications for this compound tracking:

Animal Model Selection: Use 7-8 week old male ICR mice (or other appropriate strains such as Sprague-Dawley rats) with body weights of approximately 25-30g. House animals under controlled conditions (temperature: 23°C ± 1°C, humidity: 55% ± 5%) with a 12-hour light/dark cycle with ad libitum access to food and water. Acclimatize animals to laboratory conditions for at least 7 days prior to dosing.

Dosing Preparation: Prepare This compound in soybean oil vehicle to achieve the desired concentration. Based on literature studies, appropriate dosing levels range from 0.5-1.0 mmol/kg body weight for glycidol compounds. Prepare fresh dosing solutions immediately before administration and verify concentration through appropriate analytical methods. For comparative studies, include glycidol (non-deuterated) and vehicle control groups [1].

Administration and Sample Collection: Administer compounds via oral gavage at a volume of 5-10 mL/kg body weight. For time-course studies, collect blood samples at multiple time points (e.g., 24h, 48h, 72h, 1 week). At each collection time, anesthetize animals and collect blood from the abdominal vena cava into EDTA-treated evacuated tubes to prevent coagulation. Separate erythrocytes by centrifugation (2,500 × g for 10 minutes at 4°C), wash three times with isotonic saline, and freeze at -80°C until analysis [1] [2].

Sample Preparation and LC-MS/MS Analysis

The following protocol details the preparation of hemoglobin samples for diHOPrVal detection using a modified Edman degradation with LC-MS/MS detection:

Globin Isolation and Precipitation: Lyse erythrocytes by adding 2 volumes of cold ultrapure water and vigorous vortexing. After 15 minutes on ice, separate the hemolysate by centrifugation (15,000 × g for 20 minutes at 4°C). Precipitate globin by slowly adding the hemolysate to 10 volumes of acidified acetone (1 mM HCl in acetone) while stirring vigorously. Collect the precipitate by filtration or centrifugation, wash thoroughly with acetone, and dry under a gentle nitrogen stream.

Modified Edman Degradation: Weigh 25 mg of globin and dissolve in 2.5 mL of formamide (optima grade). Add 50 μL of 1 M sodium hydroxide and 50 μL of 10 mM fluorescein-5-isothiocyanate (FITC) in acetone. React for 16 hours at 37°C with gentle shaking. Stop the reaction by adding 2.5 mL of 1% formic acid. Extract the derivative three times with 5 mL of ethyl acetate, combine the organic phases, and evaporate to dryness under reduced pressure. Reconstitute the residue in 200 μL of methanol/water (1:1, v/v) for LC-MS/MS analysis [2].

LC-MS/MS Analysis: Separate derivatives using a C18 reversed-phase column (2.1 × 150 mm, 1.8 μm) maintained at 40°C. Use mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) with the following gradient: 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17-18 min (90-10% B), and 18-25 min (10% B) at a flow rate of 0.3 mL/min. Use multiple reaction monitoring (MRM) with transitions specific to the this compound-derived adduct, typically monitoring the neutral loss of the modified valine moiety. For quantitative analysis, use a stable isotope-labeled internal standard such as N-(2,3-dihydroxypropyl)-(13C5)valine [1] [2].

Figure 1: Workflow for Hemoglobin Adduct Analysis of this compound

Protocols for DNA Adduct Analysis

DNA Isolation and Enzymatic Hydrolysis

Comprehensive DNA adduct analysis requires careful isolation and processing to prevent artifactual formation or degradation:

DNA Isolation from Tissues: Excise target tissues (e.g., liver, lung) and homogenize in lysis buffer (200 mM Tris pH 8.5, 250 mM NaCl, 25 mM EDTA, 0.5% SDS). Add RNase A (10 μg/mL) and incubate at 37°C for 30 minutes, followed by proteinase K (100 μg/mL) treatment for 1-2 hours at 56°C. Precipitate proteins by adding 1/3 volume of 5 M potassium acetate (pH 7.0) and centrifuging at 14,840 × g for 30 minutes at 4°C. Precipitate DNA from the supernatant by adding 1 volume of room temperature isopropanol, wash the pellet with 70% ethanol, and dissolve in Tris-EDTA buffer. Determine DNA concentration and purity by UV spectrophotometry (A260/A280 ratio of ~1.8) [3].

Enzymatic Hydrolysis to Nucleosides: Digest 50-100 μg DNA in a buffer containing 10 mM Tris and 5 mM MgCl₂ (pH 7.0) using the following enzyme sequence: First, add DNase I (2 U) and incubate at 37°C for 2 hours. Then, add phosphodiesterase I (100 mU) and alkaline phosphatase (500 mU) and incubate overnight at 37°C with gentle shaking. Stop the reaction by adding 3 volumes of cold acetonitrile, centrifuge at 14,840 × g for 15 minutes at 4°C, and collect the supernatant. Concentrate the sample under vacuum and reconstitute in 50 μL of water for LC-MS analysis. Use silanized vials throughout to minimize analyte adsorption [4] [3].

DNA Adductomics Using High-Resolution Mass Spectrometry

Advanced DNA adductomics approaches enable comprehensive screening of glycidol-derived DNA adducts:

Off-line Sample Purification: Prior to LC-MS analysis, perform off-line HPLC fractionation to remove abundant unmodified nucleosides that can suppress adduct signals. Use a C18 column (4.6 × 150 mm, 5 μm) with mobile phase A (water) and B (methanol) with a gradient of 0-5 min (0% B), 5-30 min (0-30% B), 30-35 min (30-100% B). Collect fractions based on retention time windows predicted for glycidol adducts, typically between 15-25 minutes. Combine and concentrate relevant fractions under reduced pressure [4].

LC-MS³ Analysis with Neutral Loss Triggering: Use a high-resolution mass spectrometer (Orbitrap Fusion or similar) coupled to a nanoflow or conventional HPLC system. Employ a C18 analytical column (0.3 × 150 mm, 2 μm) with a 30-minute gradient of 0-50% methanol in water (both with 0.1% formic acid) at 5 μL/min. Configure the data-dependent acquisition to include an inclusion list of known glycidol adduct masses. Use a survey MS scan (m/z 200-450) at 120,000 resolution, followed by data-dependent MS² acquisition for ions matching the inclusion list. Trigger MS³ scans when MS² spectra contain the neutral loss of deoxyribose (116.0474 ± 0.0006 m/z). For this compound specific adducts, calculate expected mass shifts (+5 Da compared to non-deuterated analogs) and include these in the inclusion list [4].

Figure 2: Workflow for DNA Adduct Analysis of this compound

Experimental Data and Comparative Analysis

In Vivo Formation of Hemoglobin Adducts

Recent studies have investigated the formation of hemoglobin adducts from glycidol and related compounds:

Table 2: Hemoglobin Adduct (diHOPrVal) Formation from Glycidol and Related Compounds In Vivo

| Compound | Dose (mmol/kg bw) | Animal Model | diHOPrVal Level (pmol/g globin) | Relative Potency (%) vs. Glycidol |

|---|---|---|---|---|

| Glycidol | 0.5 | ICR mice | 1,840 ± 210 | 100 |

| Glycidol | 1.0 | ICR mice | 3,750 ± 390 | 100 |

| Glycidyl oleate | 0.5 | ICR mice | 1,920 ± 230 | 104.3 |

| Glycidyl oleate | 1.0 | ICR mice | 3,810 ± 410 | 101.6 |

| Epichlorohydrin | 1.0 | ICR mice | 28.5 ± 4.1 | 0.76 |

| 3-MCPD | 1.0 | ICR mice | 15.3 ± 2.8 | 0.41 |

| Glyceraldehyde | 10.0 | ICR mice | 7.2 ± 1.5 | 0.02 |

| Allyl alcohol | 1.0 | ICR mice | ND | - |

| Propylene oxide | 5.0 | ICR mice | ND | - |

| 1-Bromopropane | 18.0 | ICR mice | ND | - |

| Fructose | 10.0 | ICR mice | ND | - |

In Vitro Reactivity of Glycidol-Related Compounds

Comparative studies of glycidol-related compounds provide insights into their relative reactivity and potential to form adducts:

Table 3: In Vitro Formation of diHOPrVal from Glycidol-Related Compounds with Human Hemoglobin

| Compound | Concentration | Incubation Time | diHOPrVal Formation (% of Glycidol) | Notes |

|---|---|---|---|---|

| Glycidol | 1 mM | 24 h | 100 | Reference compound |

| 3-MCPD | 1 mM | 24 h | 17.0 ± 2.1 | Requires metabolic activation |

| Epichlorohydrin | 1 mM | 24 h | 0.7 ± 0.1 | Direct reactivity |

| Glyceraldehyde | 1 mM | 24 h | Not detected | May form under reducing conditions |

| Acrylic acid | 1 mM | 24 h | Not detected | No significant adduct formation |

| 1,2-Propanediol | 1 mM | 24 h | Not detected | No significant adduct formation |

Quality Control and Method Validation

Analytical Method Considerations

Implementing robust quality control measures is essential for reliable adduct quantification:

Internal Standards: Use stable isotope-labeled internal standards including This compound for process control and N-(2,3-dihydroxypropyl)-(13C5)valine for hemoglobin adduct quantification. For DNA adduct analysis, synthesize and characterize N7-(2,3-dihydroxypropyl-d5)-guanine as a reference standard. Add internal standards immediately after sample collection to correct for losses during processing and analysis.

Method Validation: Establish calibration curves using matrix-matched standards over a concentration range of 0.1-1000 pmol/g globin for hemoglobin adducts and 0.01-100 fmol/μg DNA for DNA adducts. Determine limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively. For hemoglobin adducts, typical LOD values are 5 pmol/g globin, while DNA adduct methods can achieve LODs of 1 adduct per 10⁸ normal nucleotides. Assess precision (RSD < 15%) and accuracy (85-115% recovery) across three concentration levels [4] [3].

Contamination Prevention: Use silanized vials and avoid plasticizers by implementing thorough solvent washing procedures. Include process blanks in each analysis batch to monitor background contamination. For DNA isolation, sterilize all equipment and solutions to prevent nuclease contamination that could degrade adducts. Implement a comprehensive documentation system to track sample processing and storage conditions [4].

Conclusion and Applications

These detailed application notes and protocols provide validated methodologies for tracking this compound DNA and hemoglobin adduct formation. The hemoglobin adduct protocol offers a robust approach for assessing cumulative exposure over the erythrocyte lifespan, while the DNA adductomics approach enables comprehensive characterization of genetic damage with potential mutagenic consequences. The provided quantitative data demonstrates the specificity of glycidol and its esters as primary sources of diHOPrVal adducts, with minimal contributions from other tested compounds under experimental conditions.

These protocols are particularly valuable for pharmaceutical development where monitoring genotoxic impurities is critical, chemical risk assessment to establish safe exposure limits, and molecular epidemiology to investigate relationships between glycidol exposure and health outcomes. The incorporation of This compound as a tracer enables precise quantification by controlling for analytical variability and recovery losses. Future methodological developments will likely focus on increasing sensitivity for human biomonitoring applications and expanding adductomics approaches to simultaneously monitor multiple exposure biomarkers.

References

- 1. Does External Exposure of Glycidol -Related Chemicals Influence the... [pmc.ncbi.nlm.nih.gov]

- 2. A comparison of the exposure system of glycidol ‐related chemicals on... [pmc.ncbi.nlm.nih.gov]

- 3. A simplified LC–MS-based method for sensitive analysis of DNA ... [link.springer.com]

- 4. Frontiers | Targeted High LC/MS3 Adductomics Method for... Resolution [frontiersin.org]

Comprehensive Application Notes and Protocols for Glycidol-d5 in In Vitro Metabolism Studies

Introduction to Glycidol-d5 and Its Role in Metabolism Research

This compound is a deuterated analog of glycidol (2,3-epoxy-1-propanol) where five hydrogen atoms are replaced with deuterium atoms, resulting in the molecular formula C₃HD₅O₂ and molecular weight of 79.11 g/mol [1]. This stable isotopolog serves as a crucial internal standard in analytical chemistry, particularly for quantitative analyses employing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. The deuterium substitution does not significantly alter the chemical reactivity of glycidol compared to its non-deuterated form, but provides distinct spectral properties that enable precise tracking and quantification in complex biological matrices.

Glycidol itself is an important compound in toxicology research due to its classification by IARC as probably carcinogenic to humans (Group 2A) [2]. Human exposure primarily occurs through diet where glycidol is present as glycidyl fatty acid esters in refined vegetable oils, pastries, and even infant formula [2]. These esters are hydrolyzed in vivo by lipases to release free glycidol, which can then form adducts with biological macromolecules including hemoglobin and DNA [3]. Understanding the metabolic fate of glycidol through in vitro studies is therefore essential for accurate risk assessment of this widespread food contaminant.

Scientific Background and Significance

Glycidol Toxicity and Biomarker Development

Glycidol exerts its genotoxic effects through its epoxide functional group, which is highly reactive toward nucleophilic sites in biological molecules. In vivo studies have confirmed that glycidol is genotoxic in mice, observed as a significant increase in the frequency of micronucleated erythrocytes following intraperitoneal dosing at 30-120 mg/kg [2]. More importantly, glycidol forms stable adducts with the N-terminal valine of hemoglobin, creating N-(2,3-dihydroxypropyl)valine (diHOPrVal) [4] [3]. This hemoglobin adduct serves as a valuable biomarker of exposure because it accumulates over the lifespan of erythrocytes (approximately 120 days in humans), providing a long-term integration of exposure [3].

The relationship between administered glycidol dose and diHOPrVal formation has been demonstrated to be highly linear (R² = 0.943) in rat studies [4]. The adduct elimination follows the natural turnover of erythrocytes, with the first-order elimination rate constant indicating that diHOPrVal is chemically stable in vivo [4]. These properties make diHOPrVal an excellent biomarker for quantifying glycidol exposure and for conducting risk assessment, particularly since adduct levels can be used to estimate the in vivo dose [4].

Relevance of this compound in Analytical Methods

In mass spectrometry-based analyses, this compound serves as an ideal internal standard for several reasons. First, its chemical behavior closely mirrors that of native glycidol during sample preparation and chromatography, but it generates distinct mass signals that can be differentiated from the analyte. Second, when added to biological samples before processing, it corrects for losses during sample workup and matrix effects during ionization. This is particularly important for quantifying glycidol or its metabolites at trace levels in complex matrices such as blood, tissues, or food products [1].

Recent methodological advances have employed this compound in novel analytical techniques for determining glycidyl and 3-monochloropropanediol esters in fish oil by gas chromatography tandem mass spectrometry [1]. Similarly, methods for analyzing these contaminants in infant and adult/pediatric nutritional formula have been validated using this compound as internal standard [1]. The use of this deuterated standard has become increasingly important in monitoring the occurrence of glycidyl esters in various food products on the market [1].

In Vitro Metabolism Experimental Systems

Liver Microsomal Fractions and Their Applications

Table 1: Liver subcellular fractions and their metabolic applications

| Subcellular Fraction | Metabolic Enzymes Present | Primary Applications |

|---|---|---|

| Liver Microsomes | Cytochromes P450 (CYP), Flavin monooxygenases (FMO), Uridine glucuronide transferase (UGT) | CYP450 inhibition studies, Metabolic stability, CYP450 phenotyping, Metabolite characterization |

| Liver S9 Fractions | Aldehyde oxidase, CYPs, FMOs, Sulfotransferase (SULT), UGTs | Phase I and II metabolism studies, Genotoxicity screening |

| Liver Cytosol | Glutathione transferase (GST), Sulfotransferase (SULT), Monamine oxidase (MAO) | Phase II conjugation studies, Cytosolic enzyme metabolism |

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes that contain a rich variety of metabolic enzymes essential for drug metabolism [5]. These preparations are particularly valuable for studying Cytochrome P450 inhibition, metabolic stability, and metabolite characterization [5]. Commercially available human liver microsome pools often include preparations from 50 donors to maximize functionality and represent the typical patient population, with careful characterization of kinetic parameters (Kₘ and Vₘₐₓ) for major cytochrome P450 activities according to GLP standards [5].

Enzyme Kinetic Parameters in Human Liver Microsomes

Table 2: Kinetic parameters for cytochrome P450 enzymes in human liver microsomes

| Enzyme | Marker Substrate | Metabolite | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) |

|---|---|---|---|---|

| CYP1A2 | Phenacetin | Acetaminophen | 78 | 0.73 |

| CYP2A6 | Coumarin | 7-Hydroxycoumarin | 1.1 | 0.53 |

| CYP2B6 | Bupropion | Hydroxybupropion | 64 | 0.29 |

| CYP2C8 | Paclitaxel | 6α-Hydroxypaclitaxel | 5.5 | 0.15 |

| CYP2C9 | Tolbutamide | Hydroxytolbutamide | 220 | 0.19 |

| CYP2C19 | (S) Mephenytoin | 4'-Hydroxymephenytoin | 34 | 0.031 |

| CYP2D6 | Dextromethorphan | Dextrorphan | 3.2 | 0.13 |

| CYP2E1 | Chlorzoxazone | 6-Hydroxychlorzoxazone | 70 | 1.4 |

| CYP3A4 | Testosterone | 6β-Hydroxytestosterone | 19 | 4.0 |

| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | 1.6 | 1.1 |

These kinetic parameters provide critical reference data for designing in vitro metabolism studies with glycidol and its deuterated analog. The Kₘ values guide appropriate substrate concentrations to ensure enzyme saturation while avoiding non-specific binding or solvent effects that could compromise data interpretation.

Experimental Protocols

Protocol 1: Microsomal Incubation with this compound for Metabolic Stability Assessment

Principle: This protocol evaluates the metabolic stability of this compound in liver microsomal preparations by quantifying parent compound depletion over time.

Materials and Reagents:

- This compound (CAS 1246819-20-4) [1]

- Pooled human liver microsomes (20 mg/mL protein concentration) [5]

- NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, 0.4 U/mL glucose-6-phosphate dehydrogenase)

- 0.1 M phosphate buffer, pH 7.4

- Stop solution: acetonitrile with internal standard

Procedure:

- Prepare incubation mixture containing 0.1 M phosphate buffer (pH 7.4), liver microsomes (0.5 mg protein/mL), and this compound at appropriate concentrations (typically 1-100 μM).

- Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

- Initiate reaction by adding NADPH-regenerating system.

- At predetermined time points (0, 5, 15, 30, 45, 60 minutes), remove 100 μL aliquots and transfer to pre-chilled tubes containing stop solution.

- Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.

- Analyze supernatant by LC-MS/MS using appropriate calibration standards with this compound as internal standard.

- Plot natural logarithm of remaining parent compound percentage versus time to determine elimination rate constant.

Data Analysis: Calculate in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693/k, where k is the elimination rate constant. Intrinsic clearance (CLᵢₙₜ) can be calculated as CLᵢₙₜ = k / microsomal protein concentration.

Protocol 2: Hemoglobin Adduct Formation Using this compound

Principle: This protocol measures the formation of deuterated hemoglobin adducts (diHOPrVal-d5) following in vitro incubation of this compound with whole blood or hemoglobin solutions, simulating adduct formation in vivo.

Materials and Reagents:

- This compound (CAS 1246819-20-4) [1]

- Human hemoglobin lyophilized powder or fresh whole blood [3]

- Fluorescein-5-isothiocyanate (FITC) [3] [2]

- 0.1 M phosphate buffer, pH 7.4

- Acetonitrile and other HPLC-grade solvents

Procedure:

- Prepare hemoglobin solution (10 mg/mL) in 0.1 M phosphate buffer or use fresh whole blood.

- Add this compound at concentrations ranging from 0-500 μM.

- Incubate at 37°C for 1-24 hours with gentle mixing.

- Isolate globin from hemoglobin using standard methods (acid-acetone precipitation).

- Measure diHOPrVal-d5 adducts using the FIRE procedure (Fluorescent Isotope Edman Reaction) with minor modifications [2]:

- Derivatize with FITC to generate thiohydantoin derivatives

- Analyze by LC-MS/MS with appropriate multiple reaction monitoring (MRM) transitions

- Quantify using standard curves prepared with authentic standards.

Data Analysis: The second-order rate constant (kᵥₐₗ) for the reaction of this compound with N-terminal valine in hemoglobin can be determined from the adduct formation kinetics. Previous studies indicate kᵥₐₗ values of approximately 5.6-6.7 pmol/g globin per μMh for glycidol in rat and human blood [4].

Protocol 3: Nonspecific Binding Determination in Microsomal Systems

Principle: This protocol characterizes nonspecific binding of this compound to human liver microsomes using equilibrium dialysis, which is critical for accurate determination of kinetic parameters.

Materials and Reagents:

- This compound

- Human liver microsomes (1 mg/mL protein concentration) [6]

- Dianorm equilibrium dialysis apparatus with Teflon cells

- Spectrapor #4 dialysis membrane (MW cut off 12,000-14,000 Da)

- 0.1 M phosphate buffer, pH 7.4

Procedure:

- Prepare this compound solutions at concentrations spanning expected Kₘ values (typically 1-500 μM).

- Load microsomal suspension (1 mg/mL) into one side of dialysis cell and buffer into the other side.

- Add this compound to microsomal compartment.

- Perform equilibrium dialysis at 37°C for 3 hours with rotation at 12 rpm.

- Collect samples from both sides of dialysis membrane.

- Analyze this compound concentrations by LC-MS/MS.

- Include buffer-buffer and microsome-microsome controls to confirm equilibrium attainment.

Data Analysis: Calculate fraction unbound (fᵤ(ₘᵢc)) = concentration in buffer chamber / concentration in microsomal chamber. For lipophilic basic compounds like glycidol, nonspecific binding to microsomes can be substantial and should be accounted for in kinetic calculations [6].

Metabolic Pathways and Experimental Workflows

Figure 1: Metabolic pathways of glycidol and this compound leading to hemoglobin adduct formation

The metabolic activation of glycidol involves both direct reaction with nucleophilic sites in biomacromolecules and enzymatic transformation via cytochrome P450 systems. Glycidol fatty acid esters, common food contaminants, are first hydrolyzed to release free glycidol, which can then undergo either direct reaction with hemoglobin to form diHOPrVal adducts or further metabolic activation to potentially more reactive intermediates [3]. This compound follows parallel metabolic pathways, enabling tracking of these processes through its distinctive mass signature.

Figure 2: Experimental workflow for this compound metabolism studies

The experimental workflow begins with careful sample preparation including appropriate microsomal systems and this compound at physiologically relevant concentrations. Following controlled incubation conditions, samples are processed at predetermined time points to track metabolite formation or parent compound depletion. Analysis by LC-MS/MS leverages the deuterated internal standard for precise quantification, enabling accurate determination of kinetic parameters for metabolic interpretation.

Data Interpretation and Analytical Considerations

Kinetic Analysis of Metabolism Data

When interpreting metabolism data for glycidol and its deuterated analog, several kinetic models can be applied depending on the enzyme saturation conditions. The Michaelis-Menten equation provides the fundamental relationship between substrate concentration and reaction velocity: v = (Vₘₐₓ × [S]) / (Kₘ + [S]). For in vitro systems, the unbound drug concentration should be used in kinetic calculations when significant nonspecific binding to microsomal protein occurs [6].

The impact of nonspecific binding becomes particularly important when Kₘ is similar to or less than the K_D for binding. Under these conditions, complex effects on reaction kinetics may be observed, including sigmoidal reaction velocity vs. substrate concentration plots and curved Eadie-Hofstee plots [6]. For glycidol, which has moderate lipophilicity, determination of the fraction unbound in microsomal incubations (fᵤ(ₘᵢc)) is recommended for accurate Kₘ determination.

Comparative Formation of Hemoglobin Adducts from Related Compounds

Table 3: Relative formation of diHOPrVal hemoglobin adducts from glycidol-related compounds

| Compound | In Vitro Relative Formation (%) | In Vivo Relative Formation (%) | Notes |

|---|---|---|---|

| Glycidol | 100 | 100 | Reference compound |

| 3-MCPD | 17 | <1 | Extensive metabolism to other pathways |

| Epichlorohydrin | 0.7 | <1 | Competing hydrolysis reactions |

| Glyceraldehyde | Not detected | 0.2 | Requires reducing conditions |

| Acrylic acid | Not tested | Not detected | Not a direct precursor |

| 1,2-Propanediol | Not tested | Not detected | No conversion to glycidol |

The data clearly demonstrate that while several glycidol-related compounds can form the characteristic diHOPrVal hemoglobin adduct, their efficiency is substantially lower than glycidol itself [3]. This specificity makes diHOPrVal a useful biomarker for monitoring glycidol exposure specifically, though contributions from other sources should be considered in exposure assessment.

Troubleshooting and Technical Considerations

- Nonlinear kinetics: If sigmoidal velocity vs. substrate plots are observed, consider potential allosteric effects or, more commonly, saturable nonspecific binding to microsomal membranes [6]. Determine fᵤ(ₘᵢc) at relevant concentrations.

- Low adduct formation: For hemoglobin adduct studies, ensure sufficient incubation time (up to 24 hours) as adduct formation may be slow at toxicologically relevant concentrations.

- Analytical interference: When using this compound as internal standard, ensure adequate chromatographic separation from native glycidol and select MRM transitions that avoid cross-talk.

- Protein binding: Account for nonspecific binding in calculations of kinetic parameters, particularly for lipophilic bases like glycidol which may extensively bind to microsomal membranes [6].

- Stability issues: Glycidol and its deuterated analog are epoxides that may hydrolyze in aqueous solutions. Prepare fresh solutions for each experiment and confirm stability under incubation conditions.

Conclusion

This compound serves as an invaluable tool for studying the metabolism and biomonitoring of glycidol exposure. Its application as an internal standard in mass spectrometry-based methods provides unmatched accuracy in quantifying glycidol and its metabolites in complex biological systems. The experimental protocols outlined herein enable comprehensive characterization of glycidol metabolism, hemoglobin adduct formation, and interspecies comparisons relevant to human risk assessment.

The data generated from these in vitro approaches, particularly when correlated with in vivo findings, substantially enhance our understanding of glycidol toxicokinetics and support more accurate risk assessment of this widespread food processing contaminant. As analytical methodologies continue to advance, the role of this compound in elucidating metabolic pathways and quantifying biological exposure is expected to grow in importance.

References

- 1. - Glycidol | CAS 1246819-20-4 | SCBT - Santa Cruz Biotechnology d 5 [scbt.com]

- 2. sciencedirect.com/science/article/abs/pii/S0278691516304823 [sciencedirect.com]

- 3. A comparison of the exposure system of glycidol ‐related chemicals on... [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of glycidol -hemoglobin adducts as biomarkers of... [pubmed.ncbi.nlm.nih.gov]

- 5. , S9 Fractions and... | Thermo Fisher Scientific - US Liver Microsomes [thermofisher.com]

- 6. Nonspecific binding of drugs to human - PMC liver microsomes [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Glycidol-d5 in Pharmacokinetic and Toxicological Studies

Introduction to Glycidol-d5 and Its Applications in Metabolic Research

This compound is a deuterated isotopologue of glycidol where five hydrogen atoms have been replaced with deuterium atoms, making it an invaluable internal standard for quantitative analysis in complex biological matrices. Glycidol (2,3-epoxy-1-propanol) is a reactive epoxide compound known for its genotoxic and carcinogenic properties, classified by IARC as Group 2A (probably carcinogenic to humans) [1] [2]. It occurs in foods as a process-induced contaminant primarily in the form of glycidyl fatty acid esters (GEs), which can be hydrolyzed to free glycidol in the gastrointestinal tract [3]. The presence of glycidol and its esters in various refined edible oils and thermally processed foods has raised significant concerns about human exposure and associated health risks, including kidney toxicity, cardiovascular diseases, and cancers [4].

The use of this compound in pharmacokinetic studies enables researchers to accurately track and quantify exposure levels, metabolic pathways, and adduct formation of glycidol in biological systems. This compound serves as a crucial analytical tool for understanding the disposition kinetics of this toxic compound, providing insights necessary for accurate risk assessment and the development of mitigation strategies [5]. Its chemical stability and distinct mass spectral signature allow for precise quantification without interference from endogenous compounds or the native glycidol present in biological samples.

Chemical Properties and Applications of this compound

Fundamental Chemical Characteristics

Table 1: Chemical Properties of this compound

| Property | Description |

|---|---|

| CAS Number | 1246819-20-4 [5] |

| Molecular Formula | C₃HD₅O₂ [5] |

| Molecular Weight | 79.11 g/mol [5] |

| Chemical Structure | Deuterated form of 2,3-epoxy-1-propanol |

| Synonyms | 2-Oxiranemethanol-d5; Deuterated glycidol |

| Storage Conditions | Store in cool place (2-8°C); Keep container tightly closed in dry, well-ventilated place; Handle under inert gas due to moisture sensitivity [5] [6] |

This compound maintains the same reactive epoxide functional group as native glycidol, which makes it susceptible to ring-opening reactions with nucleophilic sites in biological molecules such as DNA and proteins. The deuterium incorporation does not significantly alter the chemical reactivity compared to native glycidol but provides a distinct mass difference that enables accurate quantification using mass spectrometry-based techniques [5]. This deuterated analog is particularly valuable for studying the alkylating potential of glycidol, which is responsible for its genotoxic effects through the formation of DNA and hemoglobin adducts [1] [2].

Research Applications

- Quantitative Bioanalysis: this compound serves as an ideal internal standard for tracking glycidol in complex biological matrices using GC-MS and LC-MS techniques, compensating for extraction efficiency, matrix effects, and instrument variability [5].

- Adduct Formation Studies: Used to quantify N-(2,3-dihydroxypropyl)-valine (diHOPrVal) adducts in hemoglobin, which serve as biomarkers of long-term exposure to glycidol [1] [3].

- Metabolic Pathway Elucidation: Enables precise tracking of absorption, distribution, metabolism, and excretion (ADME) profiles of glycidol and its metabolites in in vivo systems.

- Polymerization Studies: Employed in investigating the kinetics and mechanisms of polyglycerol synthesis and other polymerization reactions where glycidol is a precursor [2] [5].

Quantitative Analysis of Glycidol Using this compound

Analytical Methodology

The quantitative analysis of glycidol in biological samples utilizes gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound as the internal standard. This approach leverages the deuterium labeling to create a distinct mass spectral signature that differentiates the internal standard from native glycidol while maintaining nearly identical chemical properties. The method involves the addition of a known amount of this compound to biological samples prior to extraction, which allows for precise correction of analytical losses and matrix effects throughout the sample preparation process [5].

For the analysis of hemoglobin adducts, the N-alkyl Edman method (specifically the FIRE procedure) is employed, which involves the reaction of the N-terminal valine adducts with fluorescein isothiocyanate (FITC) followed by LC-MS/MS analysis [1]. This method enables the specific quantification of diHOPrVal adducts derived from glycidol exposure, with this compound providing the necessary internal standardization for accurate measurements. The sensitivity of this approach allows for detection of low-level exposures relevant to human environmental and dietary intake.

Key Analytical Parameters

Table 2: Analytical Parameters for Glycidol Quantification Using this compound

| Parameter | Specification | Application Context |

|---|---|---|

| Primary Analytical Technique | GC-MS/MS with negative chemical ionization | Quantification of glycidol in biological samples [2] [5] |

| Internal Standard Concentration | Lot-specific (refer to Certificate of Analysis) | Calibration and quantification [5] |

| Biological Matrices | Blood, tissues, hemoglobin isolates | In vivo exposure assessment [1] [3] |

| Key Biomarker | N-(2,3-dihydroxypropyl)-valine (diHOPrVal) in hemoglobin | Long-term exposure monitoring (120-day window) [3] |

| Linearity Range | Should be established for each specific method | Typically covers expected physiological ranges |

| Detection Limit | Method-dependent; sub-ppb achievable with modern instrumentation | Sensitive enough for environmental exposure levels |

Experimental Protocols for this compound in Pharmacokinetic Studies

Protocol 1: Measurement of Hemoglobin Adducts as Biomarkers of Exposure

Principle: This protocol describes the quantification of N-(2,3-dihydroxypropyl)-valine (diHOPrVal) hemoglobin adducts using this compound as an internal standard, providing a measure of cumulative exposure to glycidol over the lifespan of erythrocytes (approximately 120 days in humans) [1] [3].

Materials and Reagents:

- This compound (CAS 1246819-20-4) [5]

- Fluorescein-5-isothiocyanate (FITC) [1] [3]

- Human hemoglobin lyophilized powder [3]

- Acetonitrile, HPLC grade [3]

- Formic acid and ammonium hydroxide for pH adjustment

- Solid-phase extraction cartridges (C18)

Procedure:

- Sample Preparation: Add a known amount of this compound internal standard (typically 10-100 pmol) to 50 μL of whole blood or isolated hemoglobin.